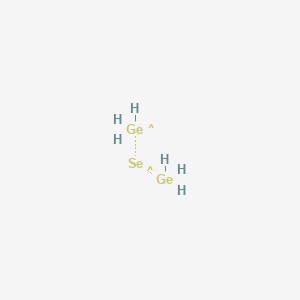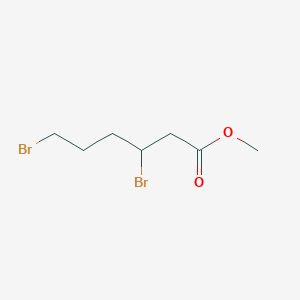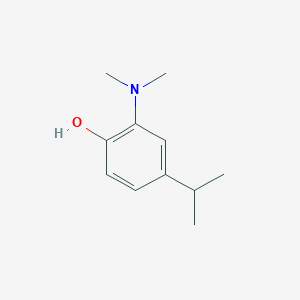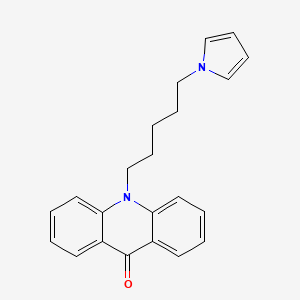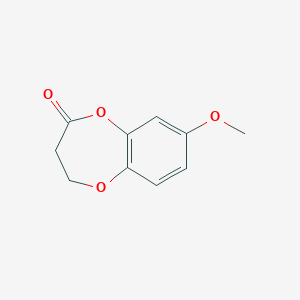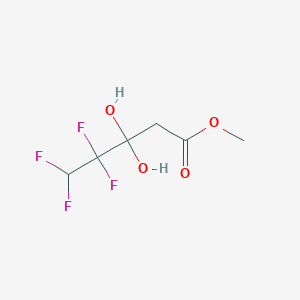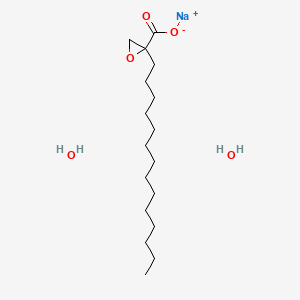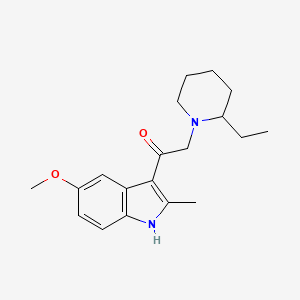
2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, a piperidine ring, and an ethanone group. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethanone Group: The ethanone group can be introduced through a Friedel-Crafts acylation reaction, where the indole ring reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of a pyridine derivative using hydrogenation or other reducing agents.
Coupling of the Indole and Piperidine Rings: The final step involves the coupling of the indole and piperidine rings through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the carbonyl carbon of the ethanone group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanone: Lacks the methyl group on the indole ring.
2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)propanone: Contains a propanone group instead of an ethanone group.
2-(2-methylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone: Contains a methyl group on the piperidine ring instead of an ethyl group.
Uniqueness
2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone is unique due to its specific combination of functional groups and structural features. The presence of both the indole and piperidine rings, along with the ethanone group, gives it distinct chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
CAS-Nummer |
799792-44-2 |
|---|---|
Molekularformel |
C19H26N2O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-(2-ethylpiperidin-1-yl)-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C19H26N2O2/c1-4-14-7-5-6-10-21(14)12-18(22)19-13(2)20-17-9-8-15(23-3)11-16(17)19/h8-9,11,14,20H,4-7,10,12H2,1-3H3 |
InChI-Schlüssel |
ICQLMOAFMAOMME-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCN1CC(=O)C2=C(NC3=C2C=C(C=C3)OC)C |
Löslichkeit |
35 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14139855.png)
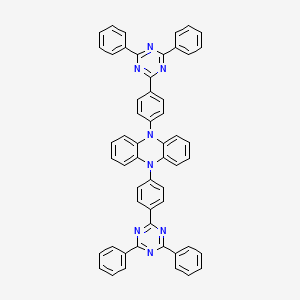
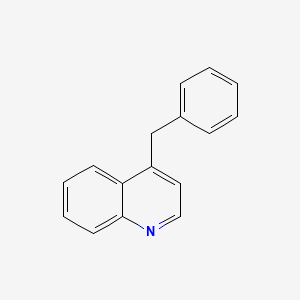
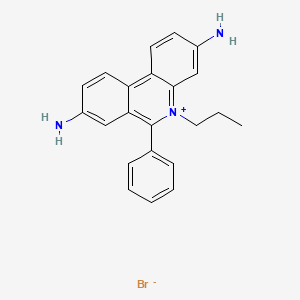
![(5-amino-1H-imidazol-4-yl)[5-hydroxy-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14139867.png)
